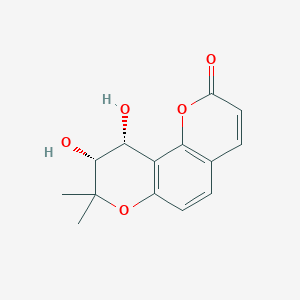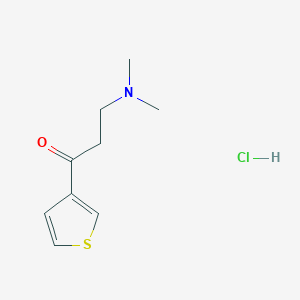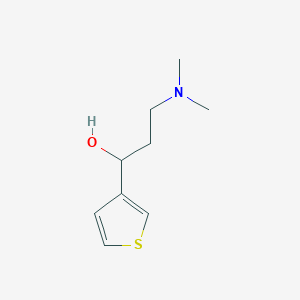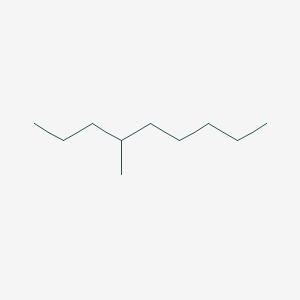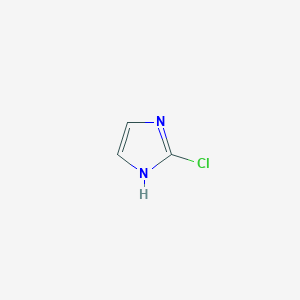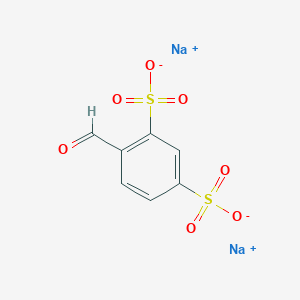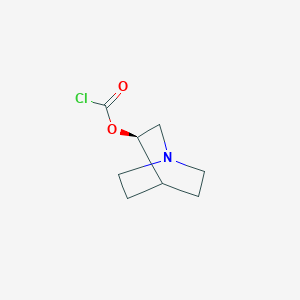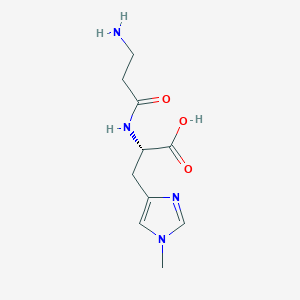![molecular formula C14H9ClOS B107444 8-chlorodibenzo[b,f]thiepin-10(11H)-one CAS No. 1469-28-9](/img/structure/B107444.png)
8-chlorodibenzo[b,f]thiepin-10(11H)-one
Overview
Description
8-chlorodibenzo[b,f]thiepin-10(11H)-one is a chemical compound with a unique structure that includes a chlorine atom, a dibenzo[b,f]thiepin core, and a ketone group
Mechanism of Action
Target of Action
The primary targets of 8-chlorodibenzo[b,f]thiepin-10(11H)-one are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions in the body.
Mode of Action
This compound interacts with its targets through antagonist activity . It has a high affinity for the dopamine D1 and D2 receptors . It also affects the 5HT2a, 5HT2c, 5HT6, and 5HT7 receptors . In addition, it inhibits the reuptake of noradrenaline .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By blocking dopamine and serotonin receptors, it can alter the balance of these neurotransmitters in the brain. The downstream effects of this action can lead to changes in mood, cognition, and behavior.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on dopamine and serotonin receptors. By blocking these receptors, it can alter neurotransmitter levels and neuronal signaling, potentially leading to changes in mood and behavior .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high affinity for the dopamine D1 and D2 receptors, and also affects the 5HT2a, 5HT2c, 5HT6, and 5HT7 receptors . In addition, it inhibits the reuptake of noradrenaline .
Cellular Effects
It is thought that this compound may have a high efficacy for the negative symptoms of schizophrenia due to its interactions with dopamine and serotonin receptors .
Molecular Mechanism
It is thought to exert its effects through antagonist activity at dopamine and serotonin receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one typically involves the chlorination of dibenzo[b,f]thiepin-10(11H)-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dibenzo[b,f]thiepin-10(11H)-one is dissolved in an appropriate solvent, such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-chlorodibenzo[b,f]thiepin-10(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-chlorodibenzo[b,f]thiepin-10(11H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Zotepine: An antipsychotic drug with a similar dibenzo[b,f]thiepin core structure.
8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-amine: A related compound with an amine group instead of a ketone.
Uniqueness
8-chlorodibenzo[b,f]thiepin-10(11H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-6H-benzo[b][1]benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEQOXYRLRIDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356611 | |
| Record name | 8-chlorodibenzo[b,f]thiepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-28-9 | |
| Record name | 8-chlorodibenzo[b,f]thiepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



